molecular formula C16H16N2O B11541336 N-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)acetamide

N-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)acetamide

Cat. No.: B11541336
M. Wt: 252.31 g/mol
InChI Key: PUWFJPVMASEQBF-UHFFFAOYSA-N
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Description

N-{4-[(E)-[(3-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is an organic compound with the molecular formula C16H16N2O It is a derivative of acetanilide, where the acetamide group is attached to a phenyl ring substituted with an imine group linked to a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-[(3-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE typically involves the condensation reaction between 4-aminophenylacetamide and 3-methylbenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-[(3-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of N-{4-[(E)-[(3-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE oxides.

    Reduction: Formation of N-{4-[(E)-[(3-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE amines.

    Substitution: Formation of substituted derivatives on the phenyl rings.

Scientific Research Applications

N-{4-[(E)-[(3-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(E)-[(3-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}acetamide
  • N-{4-[(4-{[(E)-(dimethylamino)methylidene]amino}phenyl)sulfonyl]phenyl}acetamide
  • N-{4-[(E)-(4-methoxyphenyl)methylidene]-N-{4-[(E)-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)ethenyl]phenyl}amine

Uniqueness

N-{4-[(E)-[(3-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is unique due to its specific substitution pattern and the presence of the imine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of N-{4-[(E)-[(3-METHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

N-[4-[(3-methylphenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C16H16N2O/c1-12-4-3-5-14(10-12)11-17-15-6-8-16(9-7-15)18-13(2)19/h3-11H,1-2H3,(H,18,19)

InChI Key

PUWFJPVMASEQBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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